1-Nitro-2-naphthoic acid

Catalog No.
S708757
CAS No.
103987-83-3
M.F
C11H7NO4
M. Wt
217.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-2-naphthoic acid

CAS Number

103987-83-3

Product Name

1-Nitro-2-naphthoic acid

IUPAC Name

1-nitronaphthalene-2-carboxylic acid

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

InChI

InChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14)

InChI Key

RMWJWWYYJRAOMD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C(=O)O

1-Nitro-2-naphthoic acid is a highly functionalized polycyclic aromatic building block characterized by a sterically demanding 1,2-substitution pattern on a naphthalene core. As an electron-deficient aromatic carboxylic acid, it serves as a critical, stable precursor for the synthesis of 1-amino-2-naphthoic acid and subsequent benzo-fused heterocycles [1]. Procurement of this specific isomer is primarily driven by its utility in pharmaceutical manufacturing, particularly for the construction of benzo[h]quinazoline scaffolds where the precise ortho/peri relationship of the functional groups is an absolute topological requirement for intramolecular cyclization [2].

Generic substitution with other nitro-naphthoic acid isomers (such as 5-nitro or 8-nitro-2-naphthoic acid) completely fails in applications requiring intramolecular cyclization, as the spatial separation of functional groups in these alternative isomers prevents the formation of peri- or ortho-fused ring systems [1]. Furthermore, attempting to bypass procurement by utilizing an in-house nitration protocol on unsubstituted 2-naphthoic acid is highly inefficient; the sterically hindered 1-position is kinetically disfavored, resulting in complex isomeric mixtures that require costly and time-consuming chromatographic separation to isolate the desired 1,2-substituted target [2].

Synthetic Efficiency vs. Multi-Step In-House Preparation

Obtaining the 1,2-substitution pattern on the naphthalene core is synthetically challenging because direct nitration of 2-naphthoic acid yields poor regiocontrol. Consequently, industrial preparation often requires a multi-step route starting from 2-methyl-1-nitronaphthalene, involving enamine formation followed by aggressive potassium permanganate oxidation [1]. Procuring commercially available 1-nitro-2-naphthoic acid completely bypasses this labor-intensive, low-yielding sequence, directly providing the pure isomer and eliminating heavy-metal waste [2].

Evidence DimensionSynthetic steps required to obtain pure isomer
Target Compound Data0 steps (direct procurement of pure compound)
Comparator Or BaselineIn-house synthesis via 2-methyl-1-nitronaphthalene oxidation
Quantified DifferenceElimination of a multi-day, two-step synthesis and heavy-metal (KMnO4) workup
ConditionsStandard laboratory or pilot-scale preparation

Purchasing the pure compound eliminates a hazardous, multi-step oxidation bottleneck, freeing up significant reactor time and reducing heavy metal waste.

Precursor Suitability for Fused Heterocycle Synthesis

The synthesis of benzo[h]quinazolin-4-one derivatives requires a precursor with adjacent amine and carboxylate functionalities [1]. 1-Nitro-2-naphthoic acid, upon reduction, provides this exact ortho/peri 1,2-relationship, enabling immediate cyclization. In contrast, isomers like 5-nitro-2-naphthoic acid feature functional groups separated across the naphthalene core, making the required intramolecular ring closure physically impossible [2].

Evidence DimensionIntramolecular cyclization capability
Target Compound DataEnables direct formation of benzo[h]quinazoline scaffolds
Comparator Or Baseline5-Nitro-2-naphthoic acid
Quantified DifferenceComplete binary difference (capable vs. physically impossible) based on spatial separation
ConditionsReductive cyclization conditions (e.g., Pd/C, H2 followed by coupling)

The specific 1,2-substitution pattern is an absolute topological requirement for accessing benzo-fused pharmaceutical scaffolds.

Storage Stability and Handling vs. Downstream Amino Analog

While the ultimate reactive species in many syntheses is 1-amino-2-naphthoic acid, the amino analog is highly electron-rich and susceptible to rapid oxidative degradation (darkening) upon exposure to atmospheric oxygen and light [1]. 1-Nitro-2-naphthoic acid benefits from the strong electron-withdrawing effect of the nitro group, rendering it completely stable under ambient storage conditions for extended periods without the need for inert gas backfilling or cold-chain logistics .

Evidence DimensionAmbient oxidative stability
Target Compound DataStable indefinitely at room temperature in air
Comparator Or Baseline1-Amino-2-naphthoic acid
Quantified DifferenceElimination of cold-chain and inert-atmosphere storage requirements
ConditionsLong-term bulk storage and handling in standard laboratory environments

Procuring the nitro precursor allows for bulk storage and in situ reduction immediately prior to coupling, minimizing batch-to-batch variability caused by degraded amino precursors.

Synthesis of Benzo[h]quinazolin-4-one Pharmaceutical Scaffolds

Directly downstream of its topological advantages, 1-nitro-2-naphthoic acid is the structurally required starting material for generating M1 receptor positive allosteric modulators and other biologically active benzo-fused heterocycles, where the 1,2-substitution pattern is mandatory for ring closure[1].

In Situ Generation of Oxidation-Sensitive Naphthylamines

Leveraging its superior ambient stability compared to 1-amino-2-naphthoic acid, this nitro compound is utilized in multi-step continuous flow or one-pot reductive coupling workflows. It allows chemists to generate the reactive amino species immediately prior to amide bond formation or cyclization, preventing yield losses associated with precursor degradation .

Development of Metal-Complex Dyes and Pigments

The sterically hindered 1,2-arrangement makes this compound a valuable intermediate in the dye industry. Upon reduction to the amino acid, it acts as a bidentate ligand capable of forming highly stable, light-fast metal complexes that cannot be achieved with 5- or 8-substituted isomers [2].

XLogP3

2.5

Wikipedia

1-Nitro-2-naphthoic acid

Dates

Last modified: 08-15-2023

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